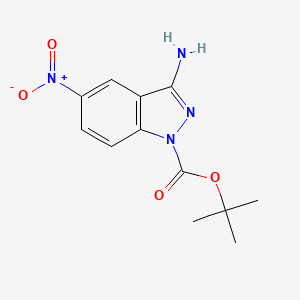

叔丁基 3-氨基-5-硝基-1H-吲唑-1-羧酸酯

描述

Tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The tert-butyl group attached to the indazole framework provides steric bulk, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of 1H-indazole derivatives, such as tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate, can be achieved through intramolecular amination reactions. For instance, 1-Aryl-2-(2-nitrobenzylidene)hydrazines undergo intramolecular amination in the presence of potassium tert-butoxide in DMF at 100 °C to afford 1-aryl-1H-indazole derivatives in good yields . Although the specific synthesis of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related 1H-indazole derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and confirm the molecular structure, as seen in the synthesis and analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . These techniques could be applied to tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate to gain insights into its molecular conformation and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of 1H-indazole derivatives can be influenced by the presence of substituents on the indazole ring. For example, the nitro group in 4-nitro-1,2,3-triazole reacts with tert-butanol under acidic conditions to yield alkylated products . Similarly, the amino and nitro substituents on tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate could undergo various chemical reactions, such as reduction or further functionalization, which would be valuable for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole derivatives are closely related to their molecular structure. The presence of tert-butyl and nitro groups can affect the compound's solubility, stability, and reactivity. The molecular electrostatic potential and frontier molecular orbitals of these compounds can be investigated through DFT to reveal their physicochemical characteristics, such as reactivity towards electrophiles or nucleophiles . These analyses are crucial for understanding the behavior of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate in different environments and for predicting its potential applications.

科学研究应用

我已进行了几次搜索,以找到关于“叔丁基 3-氨基-5-硝基-1H-吲唑-1-羧酸酯”的详细科学研究应用,但不幸的是,在线可获得的信息有限。该化合物在与有机合成和药物化学相关的各种情况下被提及,但搜索结果中没有详细说明具体应用。

- 联系制造商或供应商:联系Sigma-Aldrich 等化学供应商或制造商 或Ambeed 可以得到详细介绍该化合物应用的技术文档或研究论文。

安全和危害

未来方向

Indazole-containing heterocyclic compounds are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted indazoles is of strategic importance .

属性

IUPAC Name |

tert-butyl 3-amino-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUMSXVATBQARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)